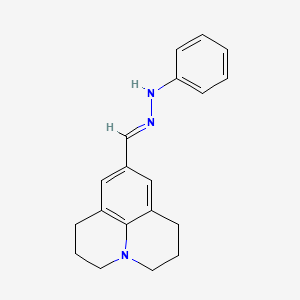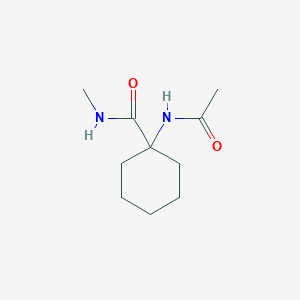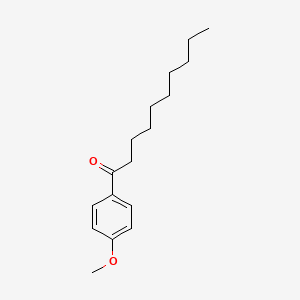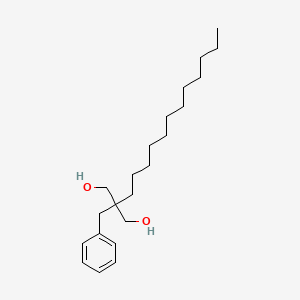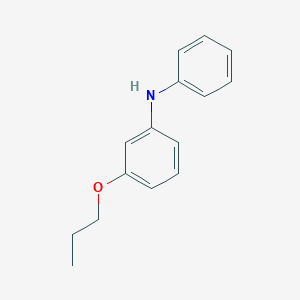
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(410)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Large-scale production of this compound can be achieved through chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using lipases from microorganisms like Pseudomonas fluorescens has been reported to yield high enantiomeric excesses . This method is preferred for its efficiency and selectivity.
化学反応の分析
Types of Reactions
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, depending on the specific reagents and conditions used .
科学的研究の応用
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as therapeutic agents.
Industry: It is used in the development of new materials and catalysts
作用機序
The mechanism of action of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, which are facilitated by the strained cyclopropane ring. This strain provides the thermodynamic driving force for various reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Bicyclo(3.1.1)heptanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo(2.2.1)heptanes:
Uniqueness
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is unique due to its specific ring strain and the presence of the chloromethyl group, which makes it highly reactive and useful in various synthetic applications .
特性
CAS番号 |
94658-52-3 |
|---|---|
分子式 |
C8H11Cl |
分子量 |
142.62 g/mol |
IUPAC名 |
(1S,6R)-7-(chloromethyl)bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-8H,3-5H2/t6-,7+,8? |
InChIキー |
MQAKSTHOXBPONB-DHBOJHSNSA-N |
異性体SMILES |
C1C=CC[C@H]2[C@@H]1C2CCl |
正規SMILES |
C1C=CCC2C1C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


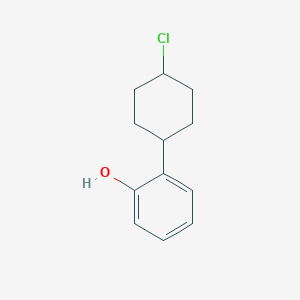
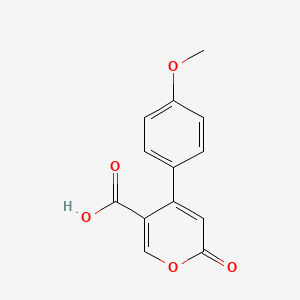

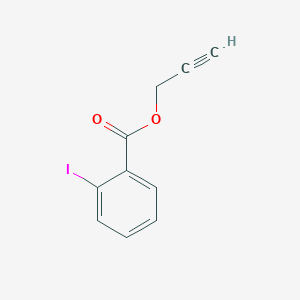
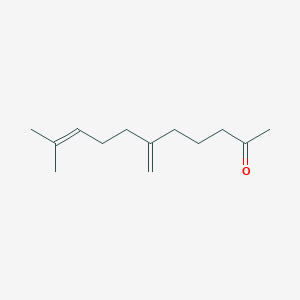
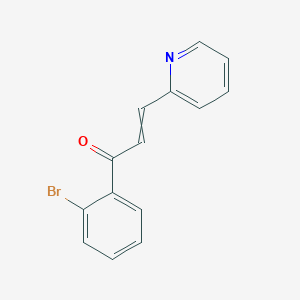
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
